2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-2-azaspiro[45]decane-4-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(6-Alkyl-pyrazin-2-yl)-1H-benzimidazoles: These compounds share the pyrazinyl group and exhibit similar biological activities, such as anti-inflammatory and antioxidant effects.
Imidazo[4,5-b]pyridines: These compounds have a similar heterocyclic structure and are known for their medicinal properties, including enzyme inhibition and receptor modulation.
Uniqueness
What sets 2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid apart is its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability compared to other similar compounds.
Properties
IUPAC Name |
2-pyrazin-2-yl-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(19)11-9-17(12-8-15-6-7-16-12)10-14(11)4-2-1-3-5-14/h6-8,11H,1-5,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGZEKMFLJVVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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